molecular formula C17H19N3O2 B2860830 (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone CAS No. 1797597-01-3

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone

Cat. No. B2860830
CAS RN: 1797597-01-3
M. Wt: 297.358
InChI Key: CBEMJHPNVSSLGF-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .

Scientific Research Applications

Anti-Fibrosis Activity

This compound has been studied for its potential anti-fibrotic activities. Pyrimidine derivatives, which are structurally related to this compound, have shown promising results in inhibiting the expression of collagen and hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs .

Antimicrobial Properties

Compounds with a pyrimidine core, similar to the one , have been reported to exhibit diverse types of biological activities, including antimicrobial properties. This suggests that the compound could be useful in the development of new antimicrobial agents .

Antiviral Uses

The pyrimidine moiety is known to contribute to antiviral effects. Therefore, derivatives of this compound might be explored for their efficacy against various viral infections .

Antitumor Potential

Pyrimidine derivatives are also recognized for their antitumor properties. Research into the applications of this compound could lead to the development of new chemotherapeutic agents targeting specific types of cancer .

Tuberculosis Treatment

There has been research into substituted-N-(6-(4… derivatives for the treatment of tuberculosis. These studies involve determining the IC50 values from dose-response curves to assess the efficacy of these compounds against tuberculosis .

Molecular Dynamics and Quantum Chemical Calculations

The compound has relevance in computational chemistry, where it can be used in molecular dynamics simulations and quantum chemical calculations to predict the behavior of molecules and their interactions with biological targets .

properties

IUPAC Name

[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-13-4-2-6-16(19-13)22-15-7-10-20(11-8-15)17(21)14-5-3-9-18-12-14/h2-6,9,12,15H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEMJHPNVSSLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone

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